molecular formula C9H6BrF2N3S B15258279 5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B15258279
M. Wt: 306.13 g/mol
InChI Key: WWHXGEHLPWJYNE-UHFFFAOYSA-N
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Description

5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromodifluoromethyl group attached to a phenyl ring, which is further connected to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-(bromodifluoromethyl)aniline with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 2-(bromodifluoromethyl)aniline with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired thiadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromodifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of various substituted thiadiazoles.

Scientific Research Applications

5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine
  • 2-(Bromodifluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole

Uniqueness

5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of both bromodifluoromethyl and thiadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H6BrF2N3S

Molecular Weight

306.13 g/mol

IUPAC Name

5-[2-[bromo(difluoro)methyl]phenyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H6BrF2N3S/c10-9(11,12)6-4-2-1-3-5(6)7-14-15-8(13)16-7/h1-4H,(H2,13,15)

InChI Key

WWHXGEHLPWJYNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)N)C(F)(F)Br

Origin of Product

United States

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